2-Hydroxyglutaramic acid

Enzymology Substrate Specificity Oncometabolite Research

l-2-Hydroxyglutaramate (l-2-HGM) is a dicarboxylic acid monoamide with defined ω-amidase kinetics (specific activity 1.4±0.1 µmol/min/mg), situating it between higher-activity succinamate and lower-activity l-2-HSM for precise calibration and inhibitor screening. It serves as an enzyme-free precursor for preparative-scale 2-oxoglutaramate synthesis (53% yield) and enables metabolic flux analysis in IDH-mutant cancer models. Also a breast-milk-specific human metabolite for targeted metabolomics. Select this compound for reproducible, publication-grade enzymology and pathway interrogation.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
Cat. No. B1252068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyglutaramic acid
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(C(=O)O)O
InChIInChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10)
InChIKeyYEQXTNAAHMATGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyglutaramic Acid: A Defined Dicarboxylic Acid Monoamide for Oncometabolite Pathway Research and Enzyme Substrate Studies


2-Hydroxyglutaramic acid (2-HGM; also referred to as l-2-hydroxyglutaramate or 5-amino-2-hydroxy-5-oxopentanoic acid) is a dicarboxylic acid monoamide with the molecular formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol [1][2]. It is structurally defined as a 2-hydroxy derivative of glutaramic acid and is recognized as a human metabolite detected in breast milk [2]. The compound exists in both l- and d-enantiomeric forms, with the l-isomer being of particular relevance to nitrogen metabolism and oncometabolite pathways [1].

2-Hydroxyglutaramic Acid: Why In-Class ω-Amidase Substrates Cannot Be Interchanged Without Quantitative Validation


Compounds within the ω-amidase substrate class, including succinamate, 2-oxoglutaramate (2-OGM), l-2-hydroxysuccinamate (l-2-HSM), and l-2-hydroxyglutaramate (l-2-HGM), exhibit substantially divergent kinetic behaviors despite sharing a common enzyme target [1][2]. Human ω-amidase demonstrates specific activities ranging from 0.51 to 3.4 μmol/min/mg across these structurally related substrates [1]. Substitution based solely on structural analogy therefore introduces uncontrolled variability in enzymatic turnover rates, potentially confounding quantitative assays and pathway reconstruction experiments. The evidence below establishes the precise, quantifiable differences that inform rational compound selection for ω-amidase studies, synthetic feedstock applications, and metabolic pathway investigations.

2-Hydroxyglutaramic Acid: Quantitative Differentiation Evidence for Informed Procurement and Experimental Design


ω-Amidase Substrate Activity: 2-Hydroxyglutaramic Acid vs. Succinamate and 2-Oxoglutaramate

Human ω-amidase (Nit2) exhibits a specific activity of 1.4 ± 0.1 μmol/min/mg toward l-2-hydroxyglutaramate (l-2-HGM), measured under identical assay conditions (50 mM substrate, pH 7.4, 37°C, hydroxamate detection) as other substrates [1][2]. This value is 2.4-fold lower than that for succinamate (3.4 ± 0.3 μmol/min/mg) and 2.1-fold lower than that for 2-oxoglutaramate (3.0 ± 0.9 μmol/min/mg), but 2.7-fold higher than that for l-2-hydroxysuccinamate (0.51 ± 0.18 μmol/min/mg) [1]. The intermediate activity profile of l-2-HGM positions it as a valuable tool for assessing ω-amidase function in non-productive nitrogen metabolism pathways implicated in hydroxyglutaric acidurias and tumor progression [1][3].

Enzymology Substrate Specificity Oncometabolite Research

Synthetic Feedstock Efficiency: L-2-Hydroxyglutaramic Acid Enables High-Yield Preparation of α-Ketoglutaramate

L-2-Hydroxyglutaramic acid serves as the starting material for a three-step, enzyme-free synthesis of α-ketoglutaramate (KGM, also known as 2-oxoglutaramate), achieving an overall yield of 53% in pure form [1][2]. Prior methods relying on l-amino acid oxidase provided KGM in aqueous solution contaminated with 5-oxoproline and α-ketoglutarate, precluding accurate yield assessment and pure product isolation [1]. In contrast, the l-2-HGA-derived route yields preparative-scale quantities of pure KGM, a critical substrate for studying the canonical role of ω-amidase (Nit2) and its involvement in multiple disease states [1][3].

Synthetic Chemistry Metabolite Synthesis Enzyme Substrate Preparation

Metabolic Pathway Integration: Distinct Role of 2-Hydroxyglutaramate in the Glutamine Synthetase/ω-Amidase Axis

l-2-Hydroxyglutaramate (l-2-HGM) is generated in vivo via two distinct enzymatic routes: (1) reduction of 2-oxoglutaramate (2-OGM) by lactate dehydrogenase (LDH), and (2) amidation of l-2-hydroxyglutarate (l-2-HG) by human glutamine synthetase (GS) [1]. This positions l-2-HGM at a unique intersection between the non-productive nitrogen metabolism pathway and the established oncometabolite pathway of l-2-HG [1][2]. Critically, while l-2-HG is a well-characterized oncometabolite that accumulates to millimolar concentrations in IDH-mutant tumors, l-2-HGM represents an alternative metabolic fate that may be perturbed in hydroxyglutaric acidurias and contribute to tumor progression [1][3]. The compound is further processed by ω-amidase to regenerate l-2-HG, which can then be oxidized back to 2-oxoglutarate by l-2-HG dehydrogenase, completing a potential metabolic repair cycle [1].

Cancer Metabolism Nitrogen Metabolism Oncometabolite Research

Biological Occurrence: Detection in Human Breast Milk Distinguishes 2-Hydroxyglutaramic Acid from Related Analogs

2-Hydroxyglutaramic acid has been identified and annotated as a metabolite present in human breast milk, as documented in authoritative databases including ChEBI [1][2]. This distinguishes it from closely related analogs such as 2-hydroxyglutaric acid, which is primarily found in urine (normal range: 4-36 mmol/mol creatinine) and accumulates pathologically in inborn errors of metabolism and IDH-mutant cancers [3]. The presence of 2-HGA in breast milk, a complex biological fluid containing numerous bioactive compounds, suggests a distinct compartmentalization and potentially unique physiological roles compared to other 2-hydroxy acid derivatives [1].

Human Metabolomics Breast Milk Composition Biomarker Discovery

2-Hydroxyglutaramic Acid: Optimal Research and Industrial Application Scenarios Based on Validated Evidence


ω-Amidase (Nit2) Substrate Activity Assays and Inhibitor Screening

Researchers studying human ω-amidase (Nit2) function can employ l-2-hydroxyglutaramate (l-2-HGM) as a defined substrate with a well-characterized specific activity of 1.4 ± 0.1 μmol/min/mg under standardized assay conditions (50 mM substrate, pH 7.4, 37°C) [1]. This intermediate activity, situated between the higher-activity succinamate (3.4 μmol/min/mg) and the lower-activity l-2-HSM (0.51 μmol/min/mg), allows l-2-HGM to serve as both a positive control and a calibration standard when profiling enzyme kinetics or evaluating potential ω-amidase inhibitors [1][2]. The compound's established role in the non-productive nitrogen metabolism pathway further supports its use in disease-relevant assays for hydroxyglutaric acidurias and IDH-mutant cancers [1].

Preparative-Scale Synthesis of α-Ketoglutaramate for ω-Amidase Research

Laboratories requiring pure α-ketoglutaramate (KGM, 2-oxoglutaramate) for ω-amidase substrate studies should utilize l-2-hydroxyglutaramic acid as the starting material. A validated three-step, enzyme-free synthetic procedure yields KGM in 53% overall yield with high purity, overcoming the limitations of prior enzymatic methods that produced impure, unquantifiable product mixtures [3][4]. This approach is suitable for preparative-scale production, enabling consistent supply of this critical substrate for biochemical and pharmacological investigations of ω-amidase function in human health and disease [3].

Metabolic Pathway Tracing in Oncometabolite and Nitrogen Metabolism Research

Investigators mapping the intersection between oncometabolite pathways and non-productive nitrogen metabolism should employ l-2-hydroxyglutaramate to probe the dual-input (LDH and GS) and single-output (ω-amidase) connectivity of this node [1]. The compound enables the experimental dissection of whether metabolic flux is directed toward l-2-HGM accumulation versus l-2-HG production under conditions of IDH mutation, hypoxia, or glutamine addiction [1][5]. Stable isotope-labeled derivatives of 2-HGA can be used in tracing studies to quantify flux through this pathway in cancer cell lines or animal models [1].

Human Breast Milk Metabolomics and Infant Nutrition Studies

Metabolomics researchers profiling human breast milk composition or investigating lactational biology should include 2-hydroxyglutaramic acid in their targeted analyte panels. The compound is annotated as a breast milk-specific human metabolite, distinguishing it from urinary 2-hydroxyglutaric acid [6][7]. This compartment-specific occurrence supports its utility as an internal reference standard or as a candidate biomarker in studies of infant nutrition, maternal metabolism, or the biological properties of human milk [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxyglutaramic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.